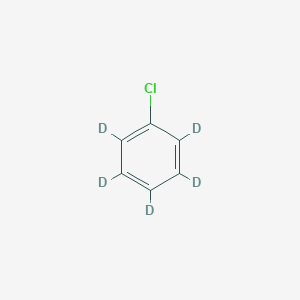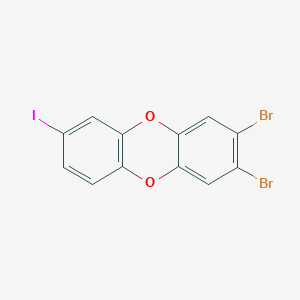
7-Iodo-2,3-dibromodibenzo-p-dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-2,3-dibromodibenzo-p-dioxin (7-Iodo-DBD) is a synthetic chemical compound that belongs to the family of polychlorinated dibenzo-p-dioxins (PCDDs). It is a highly toxic and persistent organic pollutant that has been identified as a potent environmental contaminant. The compound has been extensively studied due to its potential adverse effects on human health and the environment.
Mecanismo De Acción
The mechanism of action of 7-Iodo-2,3-dibromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). The compound binds to AhR and activates a signaling pathway that leads to the expression of genes involved in xenobiotic metabolism and detoxification. The activation of AhR by 7-Iodo-2,3-dibromodibenzo-p-dioxin has been shown to result in the production of reactive oxygen species (ROS) and the induction of oxidative stress.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-Iodo-2,3-dibromodibenzo-p-dioxin are diverse and depend on the dose and duration of exposure. The compound has been shown to affect the metabolism of lipids, carbohydrates, and proteins. It can also alter the levels of neurotransmitters and hormones in the body. The compound has been linked to the development of oxidative stress, inflammation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Iodo-2,3-dibromodibenzo-p-dioxin in lab experiments include its high potency and specificity for AhR. The compound can be used to study the effects of AhR activation on cellular processes and gene expression. However, the limitations of using 7-Iodo-2,3-dibromodibenzo-p-dioxin include its high toxicity and potential for environmental contamination. The compound requires careful handling and disposal to prevent exposure to researchers and the environment.
Direcciones Futuras
For research on 7-Iodo-2,3-dibromodibenzo-p-dioxin include the development of new methods for its synthesis and purification, and the exploration of its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 7-Iodo-2,3-dibromodibenzo-p-dioxin involves the reaction of 2,3-dibromodibenzo-p-dioxin with iodine in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the product. The synthesis of 7-Iodo-2,3-dibromodibenzo-p-dioxin is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
7-Iodo-2,3-dibromodibenzo-p-dioxin has been extensively studied for its potential adverse effects on human health and the environment. The compound has been identified as a potent endocrine disruptor that can interfere with hormonal signaling pathways. It has been shown to affect the reproductive, immune, and nervous systems in animals and humans. The compound has also been linked to the development of cancer and other diseases.
Propiedades
Número CAS |
117333-18-3 |
|---|---|
Nombre del producto |
7-Iodo-2,3-dibromodibenzo-p-dioxin |
Fórmula molecular |
C12H5Br2IO2 |
Peso molecular |
467.88 g/mol |
Nombre IUPAC |
2,3-dibromo-7-iododibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br2IO2/c13-7-4-11-12(5-8(7)14)17-10-3-6(15)1-2-9(10)16-11/h1-5H |
Clave InChI |
SGBICHSMBOYOFD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br |
SMILES canónico |
C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br |
Otros números CAS |
117333-18-3 |
Sinónimos |
2-iodo-7,8-dibromodibenzo-1,4-dioxin 2-iodo-7,8-dibromodibenzo-p-dioxin 7-iodo-2,3-dibromodibenzo-p-dioxin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



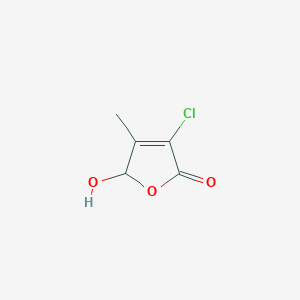
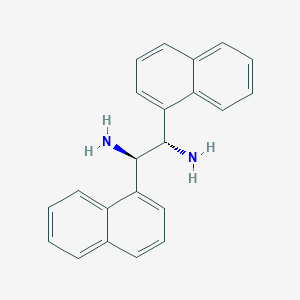

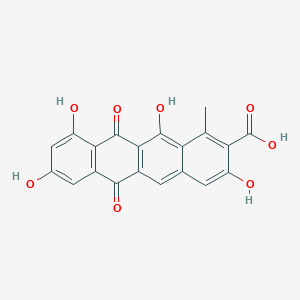
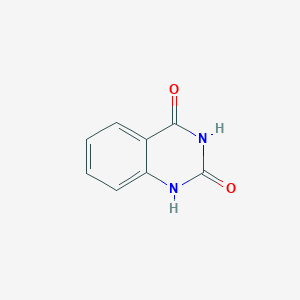
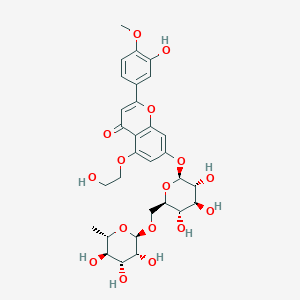
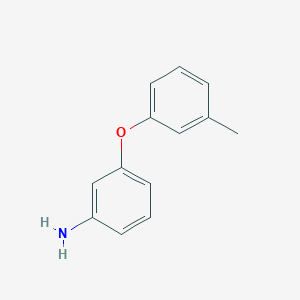
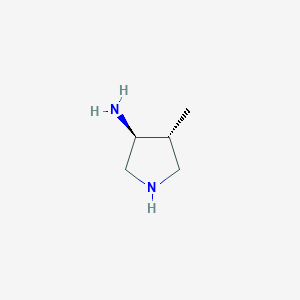



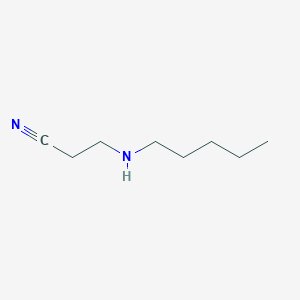
![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)
